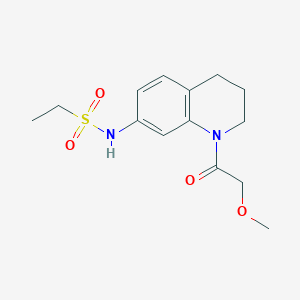
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide” is a complex organic compound. It appears to contain a tetrahydroquinoline group, which is a type of heterocyclic compound . The “methoxyacetyl” part suggests the presence of a methoxy group (OCH3) and an acetyl group (CH3CO), which are common in various organic compounds .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction
Research on compounds like gliquidone, which shares structural similarities with the queried compound, demonstrates the importance of studying molecular interactions and crystal structures. For instance, Gelbrich, Haddow, and Griesser (2011) investigated the crystal structure of gliquidone, highlighting intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds. These interactions are crucial for understanding the stability and reactivity of similar sulfonamide compounds in various environments (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Spectroscopy
The synthesis and spectroscopic study of compounds related to the queried molecule can reveal valuable insights into their chemical properties and potential applications. For example, Kimber et al. (2003) described the synthesis of Zinquin-related fluorophores, which exhibit bathochromic shifts in their UV/visible spectra upon addition of Zn(II). These findings underscore the potential of such compounds in developing specific fluorophores for metal ion detection (Kimber et al., 2003).
Pharmacological Applications
Isoquinolinesulfonamides, structurally related to the compound , have been identified as potent inhibitors of various protein kinases, with implications for therapeutic applications. Hidaka et al. (1984) discovered that derivatives like N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These inhibitors offer a basis for developing new therapeutic agents for diseases modulated by these kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Catalysis and Organic Synthesis
Research on compounds with sulfonamide groups has also contributed significantly to the field of catalysis and organic synthesis. Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, showcasing the utility of sulfonamide-containing compounds in facilitating selective and high-yielding organic transformations (Rakshit, Grohmann, Besset, & Glorius, 2011).
Antibacterial and Antifungal Applications
The antimicrobial potential of quinoline and sulfonamide derivatives is a significant area of research. For instance, a study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potent activity against Gram-positive bacteria. These findings highlight the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-12-7-6-11-5-4-8-16(13(11)9-12)14(17)10-20-2/h6-7,9,15H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZUJUFVKFFHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
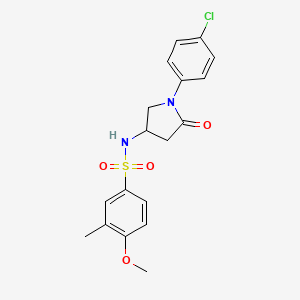

![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2754471.png)
![N-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2754472.png)
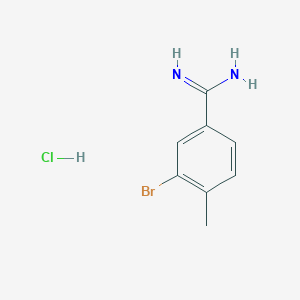

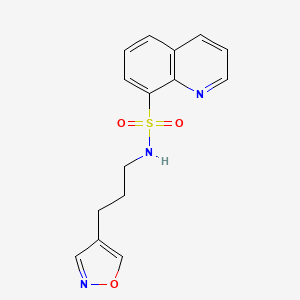
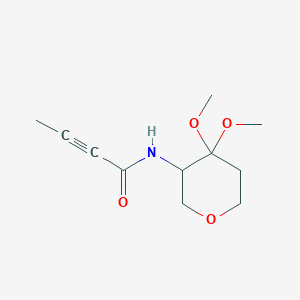
![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2754479.png)


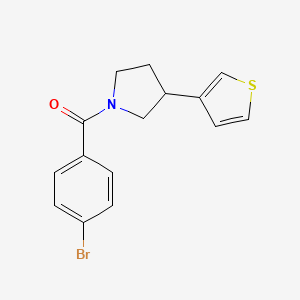
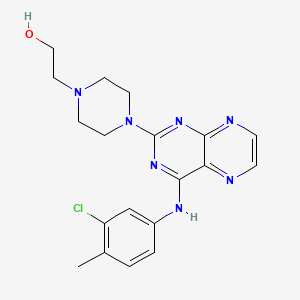
![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)
